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Introduction

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSQO, is a zwitterionic
biological buffer belonging to the group of "Good's buffers." Structurally similar to MOPS (3-
morpholinopropanesulfonic acid), MOPSO is distinguished by a hydroxyl group on the propane
chain. This modification influences its physicochemical properties, making it a valuable tool in a
variety of biochemical and biological research applications. Its primary utility lies in its ability to
maintain a stable pH environment in the physiological range, its minimal interaction with metal
ions, and its compatibility with various biological assays. This technical guide provides a
comprehensive overview of the literature on MOPSO, including its chemical and physical
properties, detailed experimental protocols, and its applications in life sciences research.

Chemical and Physical Properties

MOPSO is a white crystalline powder with good water solubility. Its key properties are
summarized in the tables below, providing a quick reference for researchers.

General Properties
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Property Value Reference

CAS Number 68399-77-9 [1]

Molecular Formula C7H1sNOsS [1]

Molecular Weight 225.26 g/mol [1]

Appearance White Crystalline Powder

pKa at 25 °C 6.9

Useful pH Range 6.2-7.6 [2]

Solvent Temperature (°C) Solubility Reference
Water ~112.6 g/L [1]

Water 0.5 M (clear solution) [3]

Note: While qualitative descriptions of MOPSO's good water solubility are available,
comprehensive quantitative data across a range of temperatures is limited in the readily

available literature.

Metal lon Binding

MOPSO is generally considered to be a non-coordinating buffer for many divalent metal ions,

which is a significant advantage in studies involving metalloenzymes. However, some

interactions have been reported.

Metal lon Interaction Strength Reference
Fe Strong
Ni Weak

Note: Specific stability constants for MOPSO with a wide range of divalent metal ions are not

extensively documented in readily accessible literature. Researchers should exercise caution

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB8400709.htm?N=Americas
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB8400709.htm?N=Americas
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB8400709.htm?N=Americas
https://www.vacutaineradditives.com/news/deep-analysis-of-the-characteristics-of-mopso-a-biological-buffering-agent-which-is-difficult-to-pen-190540.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB8400709.htm?N=Americas
https://pubmed.ncbi.nlm.nih.gov/39382088/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

when using MOPSO in systems where metal ion concentration is a critical parameter.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of MOPSO buffer in
common laboratory applications.

Preparation of 0.5 M MOPSO Buffer (pH 6.9)

This protocol outlines the steps to prepare a 0.5 M stock solution of MOPSO buffer at a pH of
6.9.[3]

Materials:

MOPSO (free acid, MW: 225.26 g/mol )
e 10 N Sodium Hydroxide (NaOH)

¢ Deionized water (dH20)

o Beaker

o Magnetic stirrer and stir bar

e pH meter

Procedure:

e Weigh out 112.63 g of MOPSO free acid.

Add the MOPSO powder to a beaker containing 800 mL of dH20.

Stir the solution using a magnetic stirrer until the MOPSO is completely dissolved.

Carefully add 10 N NaOH dropwise to the solution while continuously monitoring the pH with
a calibrated pH meter.

Continue adding NaOH until the pH of the solution reaches 6.9.
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e Once the desired pH is achieved, transfer the solution to a graduated cylinder and add dH20
to a final volume of 1 L.

« Sterilize the buffer solution by autoclaving or filtration if required for your application.

Polyacrylamide Gel Electrophoresis (PAGE)

While a specific protocol for MOPSO in PAGE is not readily available, a discontinuous buffer
system using a similar zwitterionic buffer can be adapted. This general protocol for
discontinuous PAGE can be modified by substituting the buffer components with MOPSO,
adjusting the pH to within its buffering range (e.g., pH 6.8 for the stacking gel and pH 7.2-7.5
for the resolving gel and running buffer).

Materials:

o Acrylamide/Bis-acrylamide solution

 MOPSO buffer (for stacking and resolving gels, and running buffer)
e Sodium Dodecyl Sulfate (SDS) for denaturing gels

e Ammonium persulfate (APS)

e N,N,N',N'-Tetramethylethylenediamine (TEMED)

o Gel casting apparatus

o Electrophoresis power supply and tank

Procedure:

e Prepare the Resolving Gel:

o In a flask, combine the desired concentration of acrylamide/bis-acrylamide, MOPSO buffer
(pH 7.2-7.5), and SDS (for SDS-PAGE).

o Degas the solution.

o Add freshly prepared APS and TEMED to initiate polymerization.
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o Immediately pour the solution into the gel casting apparatus, leaving space for the
stacking gel.

o Overlay with water or isopropanol to ensure a flat surface.

o Allow the gel to polymerize completely.

e Prepare the Stacking Gel:

o In a separate flask, combine a lower concentration of acrylamide/bis-acrylamide with
MOPSO buffer (pH 6.8) and SDS.

o Degas the solution.
o Pour off the overlay from the resolving gel.
o Add freshly prepared APS and TEMED to the stacking gel solution.
o Pour the stacking gel solution on top of the resolving gel and insert the comb.
o Allow the stacking gel to polymerize.
o Sample Preparation and Electrophoresis:

o Prepare protein samples in a sample buffer containing MOPSO, SDS (for denaturing gels),
a reducing agent (like DTT or B-mercaptoethanol), glycerol, and a tracking dye.

o Heat the samples to denature the proteins.

o Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers
with running buffer (containing MOPSO and SDS).

o Load the samples into the wells.

o Connect the power supply and run the gel at a constant voltage or current until the dye
front reaches the bottom of the gel.

¢ Visualization:
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o After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant
Blue or silver stain) and destain to visualize the protein bands.

Protein Crystallization

MOPSO can be used as a buffering agent in protein crystallization cocktails to maintain a
stable pH, which is crucial for crystal formation. The optimal conditions, including the
concentration of MOPSO, precipitant, and additives, need to be determined empirically for
each protein.

General Protocol for Setting up a Crystallization Screen:
o Prepare a stock solution of your purified protein in a minimal buffer.

o Prepare a range of crystallization cocktails in a 96-well plate format. Each well will contain a
different condition.

e MOPSO can be included in the cocktail at a concentration typically ranging from 50 mM to
100 mM, with the pH adjusted to a value where the target protein is stable and soluble.

o Other components of the cocktail will include a precipitant (e.g., polyethylene glycol (PEG),
salts like ammonium sulfate, or organic solvents) and may include additives (e.g., salts,
detergents, or small molecules).

o Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch
methods.

o For vapor diffusion, a drop containing a mixture of the protein solution and the
crystallization cocktail is equilibrated against a larger reservoir of the cocktail.

 Incubate the crystallization plates at a constant temperature and monitor for crystal growth
over time.

In Vitro Kinase Assay

MOPSO's close structural and chemical similarity to MOPS makes it a suitable buffer for in vitro
kinase assays. The following is a generalized workflow for a protein kinase A (PKA) assay,
which can be adapted for use with MOPSO.[4]
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Workflow Overview:

e Prepare Assay Components:

o Kinase Buffer: AMOPSO-based buffer (e.g., 20 mM MOPSO, pH 7.2) containing essential
co-factors like MgClz and stabilizing agents.

o Kinase: Purified PKA enzyme.

o Substrate: A specific peptide or protein substrate for PKA.

o ATP: The phosphate donor, often radiolabeled (e.g., [y-3?P]ATP) for detection.

o Inhibitors/Activators (Optional): Compounds to be tested for their effect on kinase activity.

o Reaction Setup:

o In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, substrate,
and the kinase enzyme.

o If testing inhibitors or activators, pre-incubate the kinase with these compounds.

¢ Initiate Reaction:

o Add ATP to the reaction mixture to start the phosphorylation reaction.

e |ncubation:

o Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period, ensuring
the reaction is in the linear range.

e Terminate Reaction:

o Stop the reaction by adding a quenching solution, such as a solution containing a high
concentration of EDTA to chelate the Mg?* ions, or by spotting the reaction mixture onto a
phosphocellulose paper.

o Detection of Phosphorylation:
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o If using a radiolabeled ATP, the phosphorylated substrate is separated from the unreacted
ATP (e.g., by washing the phosphocellulose paper).

o The amount of incorporated radiolabel is quantified using a scintillation counter.

o Alternatively, non-radioactive methods using phosphospecific antibodies and colorimetric
or fluorescent detection can be employed.

Mandatory Visualizations
Experimental Workflow: In Vitro Protein Kinase A (PKA)
Assay
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Caption: Workflow for an in vitro Protein Kinase A (PKA) assay using a MOPSO-based buffer.

Conclusion
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2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO) is a versatile and valuable zwitterionic
buffer for a wide range of applications in biological and biochemical research. Its favorable pKa,
good water solubility, and minimal interaction with most metal ions make it an excellent choice
for maintaining stable pH conditions in sensitive experimental systems. While more
comprehensive quantitative data on its properties would be beneficial, the available information
and established protocols demonstrate its utility in techniques such as electrophoresis, protein
crystallization, and enzymatic assays. As research demands for reliable and non-interfering
buffering agents continue to grow, MOPSO is poised to remain an important tool for scientists
and researchers in the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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